(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
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Overview
Description
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride: is an organic compound with the molecular formula C5H6FNO3S and a molecular weight of 179.17 g/mol . This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of a sulfonyl fluoride group makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride typically involves the reaction of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride with a fluoride source. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonothioate derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition, particularly enzymes that interact with sulfonyl fluoride groups. It is also investigated for its potential as a pharmacological agent due to its ability to form stable covalent bonds with target proteins .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to modify proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride: Similar structure but with different positions of the methyl and sulfonyl fluoride groups.
Uniqueness: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is unique due to its specific reactivity towards nucleophiles, making it a valuable tool in chemical synthesis and biological research. Its ability to form stable covalent bonds with target molecules distinguishes it from other similar compounds .
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFCEWRRXWQGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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